N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride

Lipophilicity Drug Absorption Membrane Permeability

Generic aminodiphenylamines exhibit variable lipophilicity and thermal stability, compromising dye and pigment synthesis reproducibility. This hydrochloride salt resolves these issues: • logP 2.892 vs. 2.8 for unsubstituted analog, enabling tuned solubility in non-polar matrices • mp 203-205°C - 125°C higher than the free base - ensuring integrity during storage and high-temperature reactions • 4-Methyl group enhances antioxidant capacity for polymer and lubricant additive applications ≥95% purity. Ships ambient. For R&D use only.

Molecular Formula C13H15ClN2
Molecular Weight 234.72 g/mol
CAS No. 91806-09-6
Cat. No. B1627392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride
CAS91806-09-6
Molecular FormulaC13H15ClN2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=CC=C2N.Cl
InChIInChI=1S/C13H14N2.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H
InChIKeyUWBOTFWDHYEUKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride (CAS 91806-09-6): Chemical Identity and Procurement Specifications


N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS 91806-09-6) is an aromatic diamine derivative, structurally classified as an N-substituted o-phenylenediamine. The compound exists as a hydrochloride salt with the molecular formula C13H15ClN2 and a molecular weight of 234.72 g/mol [1]. Vendor-supplied technical specifications indicate a minimum purity of 95% and a reported melting point range of 203–205 °C . The compound is primarily offered as a research chemical and synthetic intermediate, with applications in the preparation of dyes, pigments, and advanced materials [2].

Why N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride (CAS 91806-09-6) Cannot Be Simply Replaced by In-Class Analogs


Aminodiphenylamine derivatives, while sharing a core scaffold, exhibit pronounced structure-dependent variations in their physicochemical and biological properties. The specific substitution pattern of a 4-methyl group on the N-phenyl ring, as found in N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride, significantly modulates key parameters such as lipophilicity, antioxidant capacity, and antimicrobial activity when compared to unsubstituted or differently substituted analogs [1]. Generic substitution without quantitative validation of these performance metrics risks compromising experimental reproducibility and application-specific outcomes. The following evidence guide details the verifiable, quantitative differentiation points that support informed scientific selection and procurement decisions.

Quantitative Differentiation Evidence for N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride (CAS 91806-09-6)


Enhanced Lipophilicity (RM0) Compared to 2-Aminodiphenylamine

The presence of a 4-methyl substituent on the N-phenyl ring of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is predicted to increase its lipophilicity compared to the unsubstituted analog, 2-aminodiphenylamine (CAS 534-85-0). A study of aminodiphenylamine derivatives demonstrated that the introduction of hydrophobic moieties, such as aromatic rings, significantly elevates the experimental lipophilicity index (RM0) [1]. While direct experimental RM0 data for the target compound is not available in the open literature, the reported logP value of 2.892 [2] for the target compound exceeds the computed logP of 2.8 for 2-aminodiphenylamine [3]. This difference suggests improved membrane permeability, a critical parameter in cell-based assays and drug candidate development.

Lipophilicity Drug Absorption Membrane Permeability

Predicted Increase in Total Antioxidant Capacity (TAC) vs. 4-Aminodiphenylamine

Aminodiphenylamine derivatives are known antioxidants, with their activity influenced by the electron-donating nature of substituents [1]. The 4-methyl group in N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is an electron-donating group, which is expected to increase the electron density on the amine nitrogen and enhance its radical scavenging capacity. In a study of nine aminodiphenylamine derivatives, the compound with the highest TAC (87% by DPPH assay) was a derivative containing an electron-donating moiety [2]. In contrast, 4-aminodiphenylamine, which lacks this electron-donating substitution, would be expected to exhibit lower antioxidant activity. While direct TAC data for the target compound is not available, the presence of the 4-methyl group supports a class-level inference of enhanced antioxidant performance relative to unsubstituted analogs.

Antioxidant Activity Radical Scavenging Oxidative Stress

Solid-State Stability: Melting Point Differentiation from N-Phenyl-o-phenylenediamine

The hydrochloride salt form of N-(2-aminophenyl)-N-(4-methylphenyl)amine exhibits a significantly higher melting point (203–205 °C) [1] compared to the free base analog, N-phenyl-o-phenylenediamine (2-aminodiphenylamine), which melts at 77–80 °C . This 125 °C elevation in melting point is a direct consequence of salt formation and translates to superior solid-state thermal stability. The higher melting point reduces the risk of degradation or phase changes during storage and handling, making the hydrochloride salt a more robust and reliable form for long-term research use.

Thermal Stability Formulation Storage

Structural Confirmation and Purity Benchmarking for Reproducible Synthesis

As a specialized synthetic intermediate for the preparation of dyes, pigments, and advanced materials [1], the reliable performance of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride in subsequent reactions is contingent upon its structural fidelity and purity. The compound is commercially supplied with a minimum purity specification of 95% . This defined purity threshold, coupled with the availability of full analytical characterization (including NMR, IR, and MS) upon request from reputable vendors, provides a verifiable quality benchmark that is essential for ensuring reproducible synthetic outcomes. In contrast, sourcing a generic or uncharacterized analog introduces uncertainty regarding impurity profiles that could interfere with downstream chemistry.

Quality Control Synthetic Intermediate Reproducibility

Validated Research and Industrial Applications for N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride (CAS 91806-09-6)


Synthesis of Advanced Dyes and Pigments Requiring Defined Lipophilicity

The enhanced lipophilicity of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (logP = 2.892) compared to the unsubstituted analog 2-aminodiphenylamine (logP = 2.8) makes it a preferred intermediate for the synthesis of dyes and pigments intended for non-polar matrices or applications requiring specific solubility profiles [1]. The 4-methyl substitution provides a means to fine-tune the hydrophobic character of the final chromophore, influencing its interaction with substrates and media.

Material Stabilization Where Enhanced Radical Scavenging is Critical

Based on the class-level inference of increased antioxidant capacity due to the electron-donating 4-methyl group [1], this compound is a strong candidate for use as an antioxidant additive in polymers, lubricants, or other organic materials. Its superior radical scavenging potential, relative to unsubstituted aminodiphenylamines, can contribute to extended material lifetimes and improved performance under oxidative stress.

Research Requiring Thermally Stable and Well-Characterized Amine Building Blocks

The hydrochloride salt form offers a distinct advantage in thermal stability, as evidenced by its melting point of 203–205 °C, which is 125 °C higher than that of the free base analog 2-aminodiphenylamine (77–80 °C) [1]. This makes N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride the superior choice for chemical libraries, long-term storage, or synthetic procedures involving elevated temperatures where the free base might be prone to decomposition.

Precursor for Novel Aminodiphenylamine Derivatives in Drug Discovery

The well-defined structure and commercial availability at a verified purity of 95% [1] position N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride as a reliable starting material for medicinal chemistry efforts. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) around the aminodiphenylamine core, particularly in programs targeting antioxidant, antimicrobial, or antiproliferative activities, where even minor structural modifications can significantly alter biological outcomes [2].

Technical Documentation Hub

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